Methyl 2,2-dichloro-2-methoxyacetate
Overview
Description
Methyl 2,2-dichloro-2-methoxyacetate is an organic compound with the molecular formula C(_4)H(_6)Cl(_2)O(_3). It is a colorless liquid with a density of 1.36 g/mL at 25°C and a boiling point of 179-181°C . This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Mechanism of Action
Target of Action
Methyl 2,2-dichloro-2-methoxyacetate, also known as Dichloromethoxyacetic Acid Methyl Ester, is a chemical compound with the molecular formula Cl2C(OCH3)CO2CH3
It’s known that the compound can affect the respiratory system .
Mode of Action
It’s used in the preparation of methyl (z)-α-methoxyacrylates via stereospecific two-carbon homologation of aldehydes under barbier conditions .
Biochemical Pathways
It’s known that the compound is used in the preparation of methyl (Z)-α-methoxyacrylates , which suggests it may be involved in the biochemical pathways related to these compounds.
Result of Action
It’s known that the compound can affect the respiratory system .
Action Environment
It’s known that the compound is combustible and corrosive , suggesting that its stability and efficacy could be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloro-2-methoxyacetate can be synthesized through the reaction of methyl dichloroacetate with methanol in the presence of a base. The reaction typically involves the use of sodium methoxide as a catalyst under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The process includes careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-dichloro-2-methoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted esters.
Hydrolysis: Formation of 2,2-dichloro-2-methoxyacetic acid and methanol.
Reduction: Formation of partially or fully dechlorinated products.
Scientific Research Applications
Methyl 2,2-dichloro-2-methoxyacetate is used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals and pesticides.
Material Science: It is employed in the preparation of specialty polymers and materials.
Comparison with Similar Compounds
- Methyl dichloroacetate
- Ethyl 2,2-dichloro-2-methoxyacetate
- Methyl 2,2-dichloro-2-ethoxyacetate
Comparison: Methyl 2,2-dichloro-2-methoxyacetate is unique due to its specific reactivity profile and the presence of both methoxy and dichloro groups. Compared to methyl dichloroacetate, it has an additional methoxy group, which influences its reactivity and applications. Ethyl 2,2-dichloro-2-methoxyacetate and methyl 2,2-dichloro-2-ethoxyacetate have similar structures but differ in their alkoxy groups, leading to variations in their physical properties and reactivity .
Biological Activity
Methyl 2,2-dichloro-2-methoxyacetate (MDMA) is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound has the following chemical characteristics:
- Molecular Formula : CHClO
- Molecular Weight : 172.995 g/mol
- Density : 1.36 g/mL at 25ºC
- Boiling Point : 180ºC at 760 mmHg
- Flash Point : 90.6ºC
- CAS Number : 17640-25-4
These properties indicate that MDMA is a chlorinated ester, which suggests potential reactivity in various biological systems.
This compound has been studied for its enzyme inhibition properties. It acts as a potential inhibitor of certain enzymes involved in metabolic pathways, which may lead to significant biological effects. The compound's structure allows it to interact with enzyme active sites, potentially altering their function.
Toxicological Studies
Research indicates that MDMA exhibits cytotoxic effects on various cell lines. In vitro studies have shown that exposure to MDMA can lead to cell death through apoptosis and necrosis mechanisms. The compound's dichloroacetate group is particularly noteworthy for its potential toxicological implications.
Study | Cell Line | Concentration | Effect |
---|---|---|---|
HeLa | 50 µM | Induces apoptosis | |
HepG2 | 100 µM | Causes necrosis | |
MCF-7 | 75 µM | Growth inhibition |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of MDMA. It has demonstrated activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- In Vivo Studies on Toxicity : A study conducted on rodents evaluated the acute toxicity of MDMA. Results indicated that high doses led to significant liver damage and alterations in metabolic enzyme levels, highlighting the need for caution in its application in therapeutic contexts.
- Enzyme Inhibition Research : Another study focused on the inhibition of cytochrome P450 enzymes by MDMA. The findings suggested that MDMA could interfere with drug metabolism, leading to potential drug interactions when co-administered with other pharmaceuticals.
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of MDMA showed promising results against resistant bacterial strains, indicating its potential utility in treating infections where conventional antibiotics fail.
Properties
IUPAC Name |
methyl 2,2-dichloro-2-methoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O3/c1-8-3(7)4(5,6)9-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIGIASHGJFYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938794 | |
Record name | Methyl dichloro(methoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-25-4 | |
Record name | Methyl dichloro(methoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2-dichloro-2-methoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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